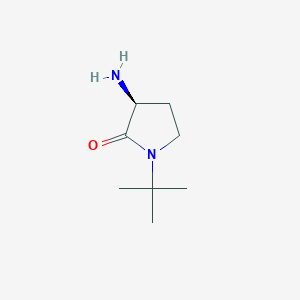
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable keto acid or ester, followed by cyclization under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar structure but lacking the amino and tert-butyl groups.
3-Aminopyrrolidin-2-one: Similar to (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one but without the tert-butyl group.
1-(tert-Butyl)pyrrolidin-2-one: Similar to this compound but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
特性
CAS番号 |
943894-82-4 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
(3S)-3-amino-1-tert-butylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChIキー |
FDAXMCBBSSNYSW-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)N1CC[C@@H](C1=O)N |
正規SMILES |
CC(C)(C)N1CCC(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
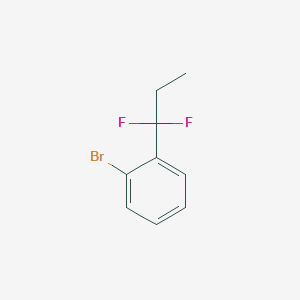
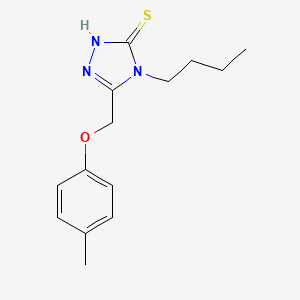
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
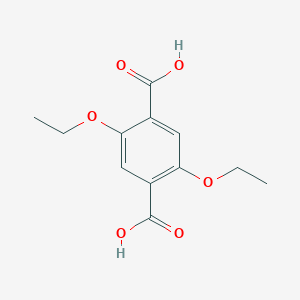
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
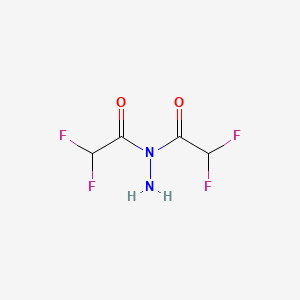
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)

![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)

